(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane
Description
(S)-7-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active spirocycles, which often exhibit enhanced metabolic stability and target selectivity .
Properties
IUPAC Name |
(7S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)6-11-7-15-12(13-11)8-14-9-12/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULISANSRFYERCR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2(O1)COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2(O1)COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereoselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved efficiency, safety, and scalability. For instance, a microreaction system can be used to precisely control reaction parameters, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Core Structural Variations
The spiro[3.4]octane motif is shared among several analogs, but substituents and heteroatom arrangements differ significantly:
Key Observations :
Insights :
- The target compound’s synthesis likely requires specialized routes (e.g., asymmetric benzylation), whereas simpler analogs like phenyl-substituted spirocycles are more readily available .
- Boc-protected derivatives dominate commercial offerings, suggesting that nitrogen protection is critical for stability during storage .
Biological Activity
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane, a spirocyclic compound with the chemical formula CHNO and CAS number 1556097-30-3, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom. Its molecular weight is approximately 205.25 g/mol, with predicted properties such as a density of 1.19 g/cm³ and a boiling point around 332 °C .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.25 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 332 °C |
| CAS Number | 1556097-30-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or alter cellular signaling pathways by binding to receptors or enzymes .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neuronal signaling.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies showed effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Neuroprotective Effects
A study focusing on neuroprotective effects demonstrated that the compound could reduce oxidative stress in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Anticancer Properties
Initial screenings have pointed towards anticancer activity, where this compound was found to induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Azaspiro[3.4]octane | Lacks oxygen functionality | Limited biological activity |
| 1-Oxa-2-azaspiro[2.5]octane | Different ring structure | Moderate antimicrobial effects |
| This compound | Unique benzyl group and dual oxygen atoms | Strong antimicrobial and neuroprotective effects |
Future Directions
The promising biological activities associated with this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise molecular interactions and pathways involved.
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Formulation Development : Exploring delivery mechanisms for therapeutic applications.
Q & A
Q. Q1. What are the standard synthetic routes for (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane, and how can its purity be validated?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzyl-substituted amines under reflux in anhydrous solvents like THF or dichloromethane . Key validation steps include:
- Melting Point Analysis : Confirms crystallinity and purity (e.g., deviations >2°C indicate impurities).
- Elemental Analysis : Matches theoretical vs. experimental C, H, N percentages.
- Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) and UV-Vis for π→π* transitions in benzyl groups .
Advanced Synthetic Optimization
Q. Q2. How can reaction conditions be optimized to improve the stereoselectivity of this compound synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control by stabilizing transition states.
- Catalytic Systems : Chiral catalysts like BINOL-derived phosphoric acids can induce enantioselectivity.
- Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic byproducts.
- Monitoring : Use HPLC with chiral columns to track enantiomeric excess (ee) during synthesis .
Structural and Mechanistic Analysis
Q. Q3. What spectroscopic techniques are critical for resolving contradictions in the proposed structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and spirocyclic CH₂ groups (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm spiro carbons (quaternary C at ~100 ppm) and ether/amine linkages.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 262.1443 for C₁₅H₁₉NO₂) .
Advanced Mechanistic Studies
Q. Q4. How can computational methods clarify the reaction mechanism of spirocycle formation in this compound?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity and activation energies.
- Molecular Dynamics : Simulate solvent effects on intermediate stability.
- Docking Studies : Explore interactions with biological targets (e.g., neurotransmitter receptors) .
- Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Biological and Environmental Impact
Q. Q5. What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301 guidelines with activated sludge to measure half-life under aerobic conditions.
- Partition Coefficients : Determine logP (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .
Data Contradiction and Error Analysis
Q. Q6. How should researchers address discrepancies in spectral data during compound characterization?
Methodological Answer:
- Systematic Error Checks :
- Calibrate instruments using certified standards (e.g., NMR shift references).
- Repeat experiments under controlled conditions.
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements.
- Cross-Technique Validation : Compare IR, NMR, and X-ray data to resolve ambiguities .
Theoretical Frameworks in Research Design
Q. Q7. How can a conceptual framework guide the study of this compound’s biological activity?
Methodological Answer:
- Hypothesis-Driven Design : Link spirocyclic structural motifs to known pharmacophores (e.g., dopamine receptor ligands).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and measure binding affinity.
- Bibliometric Analysis : Map existing literature to identify understudied mechanisms (e.g., oxidative metabolism) .
Advanced Application-Oriented Research
Q. Q8. What strategies enable the incorporation of this compound into drug delivery systems?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters at the amine or ether positions for controlled release.
- Nanocarrier Integration : Use liposomal encapsulation (e.g., PEGylated lipids) to enhance bioavailability.
- In Vitro Release Studies : Monitor drug release kinetics using dialysis membranes in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
